3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3/c24-15-11-9-14(10-12-15)13-20(28)27-21-16-5-1-4-8-19(16)30-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOXAHFZYRMXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 347.79 g/mol. The presence of a benzofuran moiety, along with chlorophenyl and fluorophenyl substituents, contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses. A notable study demonstrated that related compounds had IC50 values in the micromolar range against HIV reverse transcriptase, suggesting a potential for use in antiviral therapies .
Antibacterial Activity
The antibacterial potential of this compound class has also been explored. Various studies have reported that benzofuran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives ranged from 4.69 to 22.9 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
Anticancer Activity
The anticancer properties of benzofuran derivatives have been documented in various studies, with some compounds demonstrating cytotoxic effects on cancer cell lines. For instance, derivatives similar to the target compound have shown promising results in inhibiting cell proliferation in breast cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Antiviral Efficacy Against HIV : A study evaluated the efficacy of several benzofuran derivatives against HIV-1 infected cells, revealing that certain modifications on the benzofuran ring significantly enhanced antiviral activity.
- Antibacterial Screening : A comprehensive screening of synthesized benzofuran derivatives against clinical isolates of E. coli and S. aureus showed that modifications at the acetamido position improved antibacterial potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations and Their Implications
The following table summarizes critical differences between the target compound and its structural analogues:
Table 1: Structural Comparison of Target Compound and Analogues
Analysis of Structural Modifications
a. Substituent Electronic Effects
- Target vs. Biphenyl Analogue (): Replacing 4-chlorophenyl with biphenyl-4-yl increases molecular weight and lipophilicity due to the extended aromatic system. The biphenyl group may enhance π-π stacking interactions but reduce solubility. The meta-fluorine (vs.
- Phenoxy vs. Phenylacetamido (): The phenoxy linker in the analogue introduces an oxygen atom, making the acetamido group more electron-withdrawing. This could reduce hydrolytic stability compared to the methylene-linked target compound, as esters (phenoxy) are generally less stable than amides.
b. Heterocyclic and Functional Group Variations
- The methoxy group (electron-donating) on the phenyl ring may improve solubility but increase susceptibility to oxidative metabolism compared to fluorine.
- Naphthalene Core () : The naphthalene-containing analogue lacks the benzofuran core, reducing rigidity but increasing aromatic surface area for hydrophobic interactions. The chloro-fluoro substitution pattern on the phenyl ring creates a distinct dipole moment, influencing crystal packing (dihedral angle: 60.5° between rings).
Physicochemical and Crystallographic Insights
- Crystal Packing: In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), N–H···O hydrogen bonds stabilize the crystal lattice. The dihedral angle between aromatic rings (60.5°) indicates a non-planar conformation, which could influence solubility and melting point.
- Melting Points: While data for the target compound is unavailable, analogues like N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide () are synthesized as crystalline solids, with purification via recrystallization.
Q & A
Basic: What are the standard synthetic routes for 3-(2-(4-chlorophenyl)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting intermediates like 2-(4-chlorophenoxy)acetamide with aromatic amines (e.g., 2-fluorophenyl derivatives) using coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C) .
- Crystallization : Purification via slow evaporation from solvents like toluene to obtain single crystals for structural validation .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) to track reaction progress .
Advanced: How can researchers optimize synthesis yields while minimizing byproduct formation?
Key strategies include:
- Temperature control : Maintaining low temperatures (0–5°C) during reagent addition (e.g., TBTU) to reduce side reactions .
- Stoichiometric adjustments : Optimizing molar ratios of reactants (e.g., 1:1 for amine and carboxylic acid derivatives) to prevent excess unreacted intermediates .
- Solvent selection : Using anhydrous DCM to enhance coupling efficiency and reduce hydrolysis .
- Post-reaction workup : Sequential washing with HCl, NaHCO₃, and brine to remove residual reagents .
Basic: What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon frameworks .
- X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bonding networks .
- Mass spectrometry (MS) : High-resolution MS (e.g., VG70-70H spectrometer) for molecular weight validation .
Advanced: How can structural ambiguities in crystallographic data be resolved?
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., C–H···O) and intermolecular N–H···O bonds to validate packing motifs .
- Isotopic refinement : Refine H-atom positions using difference Fourier maps and riding models for CH/CH₂ groups .
- Comparative crystallography : Cross-reference with analogous acetamide derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide) to identify deviations in bond lengths/angles .
Basic: What biological activities are associated with this compound?
- Anticancer potential : Structural analogs (e.g., bicyclo[1.1.1]pentane derivatives) act as ATF4 inhibitors, suggesting possible antitumor mechanisms .
- Receptor modulation : Benzofuran carboxamides exhibit activity as opioid/SSRI bifunctional ligands, indicating CNS applications .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
- Target validation : Use in vitro assays (e.g., kinase inhibition or receptor binding) to confirm specificity against proposed targets (e.g., ATF4 or opioid receptors) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro/fluoro groups) to assess impact on potency and selectivity .
- Probe-dependent bias analysis : Evaluate allosteric modulation effects using biased ligands (e.g., BD103/BD064 for CXCR3) to explain divergent signaling outcomes .
Basic: What are the recommended storage conditions for this compound?
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Solubility : Dissolve in DMSO for biological assays, ensuring concentrations ≤10 mM to avoid solvent toxicity .
Advanced: What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoparticulate formulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Basic: How is purity validated during synthesis?
- Elemental analysis : Confirm C, H, N content within ±0.5% of theoretical values .
- HPLC : Use ≥95% purity thresholds with C18 columns and UV detection at 254 nm .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Implement real-time monitoring via inline NMR or FTIR .
- Design of experiments (DoE) : Optimize parameters (e.g., reaction time, temperature) using factorial design .
- Continuous flow reactors : Enhance reproducibility by automating reagent mixing and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
